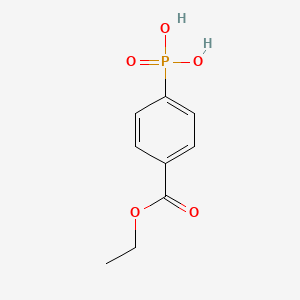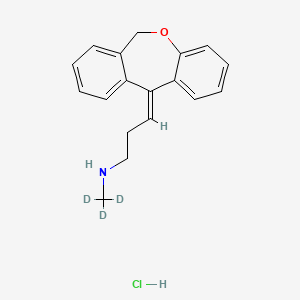
rac-FTY720-d4 磷酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac FTY720-d4 Phosphate: is a deuterated analog of FTY720 (fingolimod), a synthetic compound that modulates sphingosine 1-phosphate receptors. It is primarily used in biochemical and pharmaceutical research, particularly in the study of immunosuppressive agents and their effects on various biological pathways .
科学研究应用
rac FTY720-d4 Phosphate has a wide range of scientific research applications:
作用机制
Target of Action
The primary target of rac FTY720-d4 Phosphate is the sphingosine 1-phosphate (S1P) receptors . S1P receptors are a group of G protein-coupled receptors that are major regulators of immune cell trafficking .
Mode of Action
rac FTY720-d4 Phosphate is phosphorylated in vivo into FTY720-P, a high affinity agonist for S1P receptors . Although FTY720 has an initial agonist activity on the receptors, it subsequently induces functional antagonism . This modulation of S1P receptor signaling leads to lymphocyte retention in secondary lymphoid organs .
Biochemical Pathways
The metabolic activation of FTY720 is carried out by sphingosine kinase-2 . The phosphorylated FTY720 (FTY720-P) stimulates extracellular signal-activated kinase and Akt phosphorylation, promotes cell survival, and assembles adherens junction . These effects are inhibited by pertussis toxin, suggesting the requirement for Gi-coupled S1P receptors .
Pharmacokinetics
FTY720 exhibits dose-proportional pharmacokinetics after both single and multiple-dose administration . The drug accumulates in the blood over the treatment period, with an elimination half-life averaging 8 days .
Result of Action
The action of FTY720 leads to a significant decrease in lymphocyte counts in the peripheral blood, resulting in profound lymphopenia . This is due to the drug’s effect of causing lymphocyte retention in secondary lymphoid organs .
生化分析
Biochemical Properties
rac FTY720-d4 Phosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with sphingosine kinase 2 (SK2), which phosphorylates the compound, activating it .
Cellular Effects
rac FTY720-d4 Phosphate has profound effects on various types of cells and cellular processes. It influences cell function by modulating sphingosine 1-phosphate (S1P) receptors . This modulation leads to lymphocyte retention in secondary lymphoid organs, resulting in profound lymphopenia in the peripheral blood .
Molecular Mechanism
The mechanism of action of rac FTY720-d4 Phosphate is quite complex. It exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. For instance, it is known to down-regulate the Rac signaling pathway, which has been implicated in the metastasis of hepatocellular carcinoma .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, rac FTY720-d4 Phosphate has shown to maintain its effects. For example, a single addition of the compound inhibited subsequent S1P receptor ligand-induced signaling for more than 24 hours .
Dosage Effects in Animal Models
In animal models, the effects of rac FTY720-d4 Phosphate vary with different dosages. For instance, in a study involving nude mice bearing liver tumors, FTY720 administered at dosages of 5 and 10 mg/kg significantly suppressed tumor volume and metastases .
Metabolic Pathways
rac FTY720-d4 Phosphate is involved in several metabolic pathways. It interacts with enzymes such as sphingosine kinase 2 (SK2) and modulates sphingosine 1-phosphate (S1P) receptors .
Transport and Distribution
It is known that the compound readily accesses the central nervous system (CNS) .
Subcellular Localization
It is known that the compound promotes the endocytosis and degradation of S1P receptors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac FTY720-d4 Phosphate involves several key steps, including an iron-catalyzed cross-coupling reaction and a Wittig reaction. The process starts with readily available starting materials and inexpensive reagents, making it a practical approach for laboratory synthesis . The hydrophilic head group (2-aminopropane-1,3-diol) is commonly prepared from diethyl acetamidomalonate, nitrodiol, benzylamine, or tris (hydroxymethyl)aminomethane (TRIS) . The hydrocarbon chain is constructed via Friedel–Crafts acylation and subsequent Wolff–Kishner reduction .
Industrial Production Methods: While specific industrial production methods for rac FTY720-d4 Phosphate are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-efficiency.
化学反应分析
Types of Reactions: rac FTY720-d4 Phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and studying its biochemical properties.
Common Reagents and Conditions: Common reagents used in these reactions include iron catalysts for cross-coupling reactions, Wittig reagents for olefination, and various oxidizing and reducing agents . The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Major Products: The major products formed from these reactions include various phosphorylated derivatives and analogs of rac FTY720-d4 Phosphate, which are used for further biochemical and pharmacological studies .
相似化合物的比较
FTY720 (Fingolimod): The non-deuterated analog of rac FTY720-d4 Phosphate, widely studied for its immunosuppressive effects.
Sphingosine 1-Phosphate (S1P): A naturally occurring lipid signaling molecule that rac FTY720-d4 Phosphate mimics in its mechanism of action.
FTY720P: The phosphorylated form of FTY720, which is the active metabolite in vivo.
Uniqueness: rac FTY720-d4 Phosphate is unique due to its deuterated structure, which provides advantages in metabolic stability and analytical studies. The deuterium atoms help in tracing the compound’s metabolic pathways and understanding its pharmacokinetics .
属性
CAS 编号 |
1794828-93-5 |
|---|---|
分子式 |
C19H34NO5P |
分子量 |
391.481 |
IUPAC 名称 |
[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/i15D2,16D2 |
InChI 键 |
LRFKWQGGENFBFO-ONNKGWAKSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N |
同义词 |
2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 1-(Dihydrogen Phosphate); 2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 Mono(dihydrogen phosphate) Ester; FTY720-P-d4; FTY-P-d4; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one](/img/structure/B589657.png)


